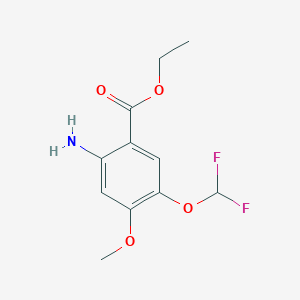

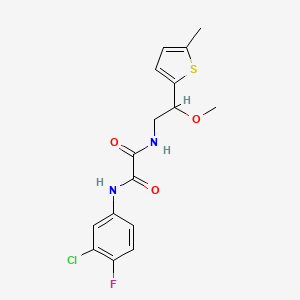

![molecular formula C15H14BrN3O2 B2928620 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide CAS No. 338393-53-6](/img/structure/B2928620.png)

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Schiff bases are a class of organic compounds bearing the functional group R1R2C=NR3, where R3 ≠ H. They are often derived from an aromatic or aliphatic amine and a carbonyl compound by nucleophilic addition forming a hemiaminal, followed by a dehydration to generate an imine .

Synthesis Analysis

Schiff bases are typically synthesized via a condensation reaction between a primary amine and a carbonyl compound. In the case of Schiff bases derived from pyridine derivatives, the pyridine derivative bearing either a formyl or amino group undergoes a Schiff base condensation reaction with the appropriate substrate under optimum conditions .Molecular Structure Analysis

The molecular structure of Schiff bases can be characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .Chemical Reactions Analysis

Schiff bases can participate in various chemical reactions due to the presence of the imine functional group. They can act as ligands and form stable complexes with most transition metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of Schiff bases can vary widely depending on their structure. They are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Antidepressant and Nootropic Agents : A study by Thomas et al. (2016) describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including similar compounds, for their potential antidepressant and nootropic activities. Compounds exhibited dose-dependent activities in mice, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Supramolecular Chemistry and Hydrogen Bonding

- Hydrogen Bonding Attributes : Kala et al. (2016) prepared o-hydroxy Schiff bases, demonstrating the presence of intramolecular neutral hydrogen bonding (enol-imine type) through spectroscopic techniques, X-ray crystal structure determination, and DFT calculations. This study illustrates the role of hydrogen bonding in stabilizing molecular structures (A. Kala, Nanishankar V. Harohally, S. Naveen, M. Ramegowda, N. Lokanath, 2016).

Coordination Chemistry

- Iron(III) Coordination : Benković et al. (2020) studied the coordination properties of similar aroylhydrazones toward Fe(III) ions using computational, spectrometric, and spectroscopic methods. The study revealed the formation of complexes with Fe(III), characterized by high stability and specific coordination modes, emphasizing the versatility of such compounds in coordination chemistry (T. Benković, D. Kontrec, Saša Kazazić, V. Chiș, S. Miljanić, N. Galić, 2020).

Supramolecular Architectures and DFT Analyses

- Ultrasonically Synthesized Hydrazone Derivatives : Khalid et al. (2021) explored novel pyridine-based hydrazone derivatives for their supramolecular architectures due to hydrogen bonding. The study combined experimental techniques and density functional theory analyses to understand the stabilization mechanisms through intra- and intermolecular hydrogen bonds. This research provides insights into the material architecture and non-covalent interactions in solid-state chemistry (M. Khalid, Akbar Ali, S. Asim, M. Tahir, M. U. Khan, L. Vieira, A. F. Torre, Muhammad Usman, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2/c1-2-21-14-6-5-13(16)8-12(14)10-18-19-15(20)11-4-3-7-17-9-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMUFJGPNSEKFI-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

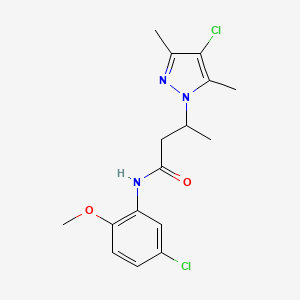

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)

![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)

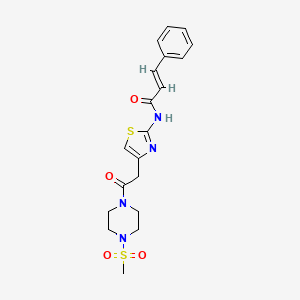

![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)

![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)

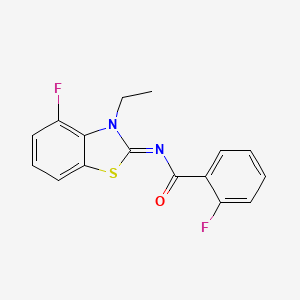

![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)

![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)